Lipophilicity and H‑Bond Acceptor Count: Thiophene‑2‑carbonyl vs. Benzoyl Analog
When compared with its direct benzoyl analog (tert‑butyl 4‑benzoylpiperidine‑1‑carboxylate, CAS 193217‑39‑9), the target compound provides an additional hydrogen bond acceptor (four vs. three) and a slightly higher computed XLogP3 (3.0 vs. 2.9) [1][2]. Both features are driven by the replacement of a phenyl ring with a thiophene ring. The extra H‑bond acceptor (the thiophene sulfur) can participate in sulfur‑π or chalcogen bonding interactions that are absent in the benzoyl series, potentially altering target recognition and binding kinetics.
| Evidence Dimension | Computed lipophilicity and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 3.0; H‑bond acceptors = 4 |
| Comparator Or Baseline | tert‑butyl 4‑benzoylpiperidine‑1‑carboxylate (CAS 193217‑39‑9): XLogP3 = 2.9; H‑bond acceptors = 3 |
| Quantified Difference | Δ XLogP3 = +0.1; Δ H‑bond acceptors = +1 |
| Conditions | Values computed by PubChem (XLogP3 3.0) based on chemical structure |
Why This Matters
These physicochemical differences can affect passive membrane permeability, solubility, and complementarity to biological targets, making the thiophene derivative a distinct choice for lead optimization.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15337452, Tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/152936-77-1 View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10827307, Tert-butyl 4-benzoylpiperidine-1-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/193217-39-9 View Source
